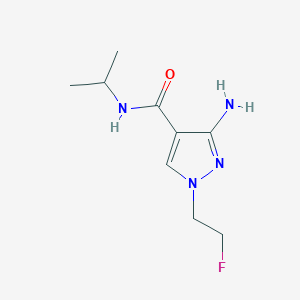
1-Oxacyclononadec-11-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxacyclononadec-11-EN-2-one is a macrocyclic lactone with the molecular formula C18H32O2. This compound is known for its unique structure, which includes a large ring containing an oxygen atom and a double bond. It is often used in the fragrance industry due to its musky aroma and is also of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxacyclononadec-11-EN-2-one can be synthesized through several methods. One common approach involves the cyclization of long-chain hydroxy acids. For instance, the compound can be prepared by the cyclization of 18-hydroxyoleic acid under acidic conditions . Another method involves the use of trimethyl orthoformate and diacetyl oxide as reagents .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale cyclization reactions. These reactions are typically carried out in the presence of strong acids or bases to facilitate the formation of the macrocyclic ring. The process is optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Oxacyclononadec-11-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated lactone.
Substitution: The lactone ring can undergo substitution reactions, where different functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated lactones.
Substitution: Formation of substituted lactones with various functional groups.
Scientific Research Applications
1-Oxacyclononadec-11-EN-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study macrocyclic ring formation and reactivity.
Biology: The compound’s musky aroma makes it a subject of interest in olfactory research.
Industry: It is widely used in the fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 1-Oxacyclononadec-11-EN-2-one involves its interaction with specific molecular targets. In olfactory research, the compound binds to olfactory receptors, triggering a sensory response. In biological systems, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell death .
Comparison with Similar Compounds
1-Oxacyclononadec-11-EN-2-one can be compared with other macrocyclic lactones, such as:
Oxacyclononadec-10-en-2-one: Similar in structure but differs in the position of the double bond.
Oxacycloheptadec-10-en-2-one: A smaller ring size with similar functional groups.
Ambrettolide: Another macrocyclic lactone used in the fragrance industry.
Uniqueness: this compound is unique due to its specific ring size and double bond position, which contribute to its distinct aroma and reactivity.
Properties
CAS No. |
189194-12-5 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-oxacyclononadec-11-en-2-one |
InChI |
InChI=1S/C18H32O2/c19-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-20-18/h1,3H,2,4-17H2 |
InChI Key |
RISJPXOCBJFWSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(=O)OCCCCCCCC=CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11740103.png)
![3-{[(1-ethyl-4-methyl-1H-pyrazol-3-yl)amino]methyl}phenol](/img/structure/B11740109.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11740114.png)
![3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11740118.png)
![[(4-methoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740119.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740121.png)



![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11740168.png)

![[(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11740180.png)

